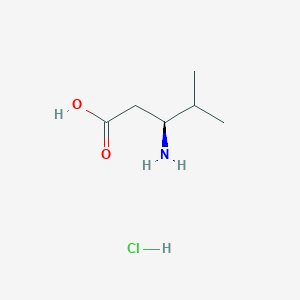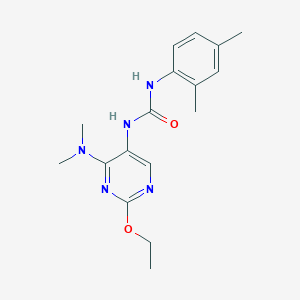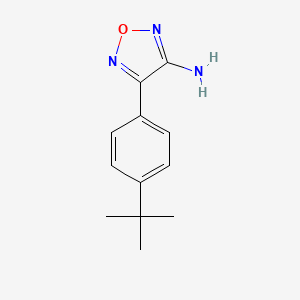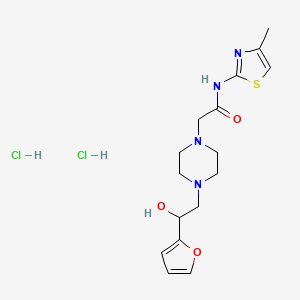![molecular formula C26H28N6O2 B2772284 1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-48-5](/img/structure/B2772284.png)
1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as DBMPT, is a synthetic compound that has been studied for its potential applications in scientific research. DBMPT belongs to the class of purine derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Synthetic Pathways : The compound has been synthesized through various pathways, demonstrating the versatility and adaptability of its chemical structure for modifications and derivatizations. These synthetic methodologies are crucial for exploring its potential applications in drug development and materials science. For instance, an optimized synthesis methodology has been reported for benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, showcasing efficient methodologies to afford compounds in good yields. These methodologies are critical for the development of novel compounds with potential applications in medicinal chemistry and materials science (Hwang, Yang, Chuang, Lee, & Gene-Hsiang, 2017).
Molecular Structure Characterization : Detailed molecular structure analyses, including X-ray crystallography, NMR spectroscopy, and elemental analysis, have been conducted to characterize the compound and its derivatives. These studies provide a deep understanding of the compound's molecular geometry, electron distribution, and potential reactive sites, which are essential for its application in chemical synthesis and drug design (Hwang, Yang, Chuang, Lee, & Gene-Hsiang, 2017).
Propiedades
IUPAC Name |
1,7-dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-26(2,3)20-17-30-21-22(27-24(30)32(28-20)16-19-13-9-6-10-14-19)29(4)25(34)31(23(21)33)15-18-11-7-5-8-12-18/h5-14H,15-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCPHMUBONCPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626723 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-bromopyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2772206.png)






![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)
![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)

![4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772221.png)
